![molecular formula C14H19N5O2 B2366018 N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1448071-50-8](/img/structure/B2366018.png)

N-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

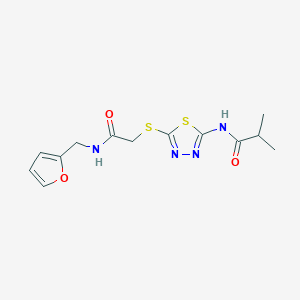

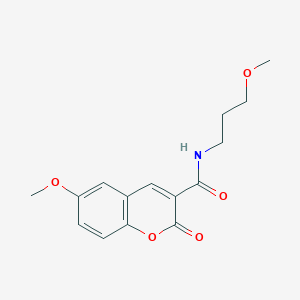

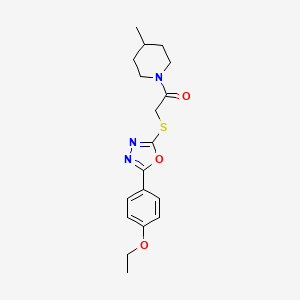

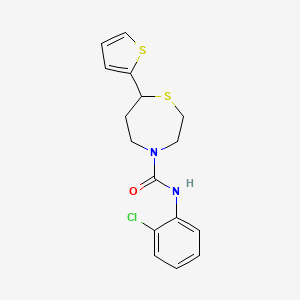

The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of chemical and biological properties .

Synthesis Analysis

While the specific synthesis process for this compound is not available, pyrazoles can generally be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure would need to be determined through methods such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For example, 3,5-dimethylpyrazole is a white solid that is highly soluble in water and other polar solvents .科学的研究の応用

Therapeutic Potential

Imidazole-containing compounds, such as the one , have been found to have a broad range of chemical and biological properties . They have been used in the development of new drugs and show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Anti-tubercular Activity

Compounds similar to this one have been synthesized and evaluated for their anti-tubercular potential against Mycobacterium tuberculosis strain . Some of these compounds have shown potent anti-tubercular activity .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including this one, are known for their potent antileishmanial and antimalarial activities . Some derivatives of this compound have shown superior antipromastigote activity and have been found to inhibit Plasmodium berghei effectively .

Alkaline Phosphatase Inhibition

These compounds have been screened against human recombinant alkaline phosphatase including human tissue-nonspecific alkaline phosphatase (h-TNAP), tissue-specific human intestinal alkaline phosphatase (h-IAP), human placental alkaline phosphatase (h-PLAP), and human germ cell alkaline phosphatase (h-GCAP) .

Catalytic Activities

Newly developed ligand-Cu complexes, including this compound, have shown excellent catalytic activities, specifically in the catecholase-like activity of complexes for the oxidation of catechol to o-quinone .

Synthesis of Heterocyclic Compounds

The cyanoacetamide derivatives of this compound are widely used in the synthesis of heterocyclic compounds .

Materials Synthesis and Ligand Chemistry

Organoselenium compounds, including this one, find applications in organic synthesis, materials synthesis, ligand chemistry, and biologically relevant processes .

Beamforming in SATCOM Antennas

The compound “F6212-0005” is a 16-channel dual-beam receive active beamforming RFIC multi-chip module designed for application in Ka-Band SATCOM planar phased array antennas . It has eight RF input ports, two RF output ports, and 16 (8 per beam) phase/amplitude control channels .

作用機序

Target of Action

Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Oxazine derivatives have also been reported to show diverse pharmacological activities.

Biochemical Pathways

Pyrazole and oxazine derivatives can interact with various biochemical pathways depending on their specific biological targets. Some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby interfering with DNA replication .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the specific biological targets it interacts with. Some pyrazole derivatives have been found to induce apoptosis in cancer cells .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-10-8-11(2)18(17-10)6-4-15-13(20)12-9-16-19-5-3-7-21-14(12)19/h8-9H,3-7H2,1-2H3,(H,15,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPLLEBXKLFVBAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=C3N(CCCO3)N=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-nitrocyclopropane-1-carboxamide](/img/structure/B2365937.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-5-(oxan-4-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365938.png)

![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365944.png)

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)

![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)

![Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2365954.png)

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)

![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)